molecular formula C8H9BO2 B12940494 Cuban-1-ylboronic acid

Cuban-1-ylboronic acid

Cat. No.: B12940494
M. Wt: 147.97 g/mol
InChI Key: DJUYKYFTUWKDEO-UHFFFAOYSA-N
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Description

Cuban-1-ylboronic acid is an organoboron compound with the molecular formula C₈H₉BO₂. It is characterized by a cubane structure, which is a highly strained, cubic arrangement of carbon atoms. This unique structure imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cuban-1-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of cubane derivatives. For instance, the reaction of cubane with boronic acid reagents under specific conditions can yield this compound. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid group .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cuban-1-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Cuban-1-ylboronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, facilitating the formation of boronate esters. This interaction is crucial in many of its applications, including sensing, catalysis, and drug delivery .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: Cuban-1-ylboronic acid is unique due to its cubane structure, which imparts higher strain and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high reactivity and specificity. In contrast, phenylboronic acid and methylboronic acid are less strained and more stable, making them suitable for different types of reactions and applications .

Properties

Molecular Formula

C8H9BO2

Molecular Weight

147.97 g/mol

IUPAC Name

cuban-1-ylboronic acid

InChI

InChI=1S/C8H9BO2/c10-9(11)8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7,10-11H

InChI Key

DJUYKYFTUWKDEO-UHFFFAOYSA-N

Canonical SMILES

B(C12C3C4C1C5C4C3C25)(O)O

Origin of Product

United States

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